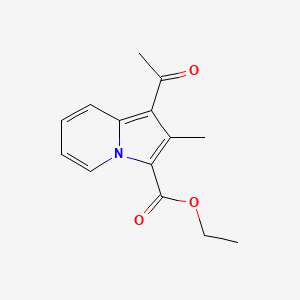
4-Bromo-6-methylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylquinoline-3-carbonitrile typically involves the bromination of 6-methylquinoline-3-carbonitrile. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for cost and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-6-methylquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure.
科学的研究の応用
4-Bromo-6-methylquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
作用機序
The mechanism of action of 4-Bromo-6-methylquinoline-3-carbonitrile and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
4-Bromoquinoline-3-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Methylquinoline-3-carbonitrile: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-6-methylquinoline-3-carbonitrile is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. This combination of substituents can provide distinct properties compared to other quinoline derivatives.
特性
分子式 |
C11H7BrN2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
4-bromo-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3 |
InChIキー |
PGSHOPYEADOAQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
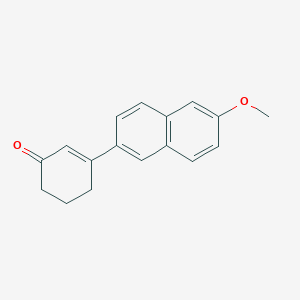

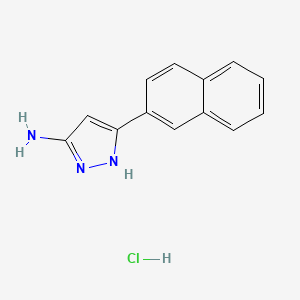

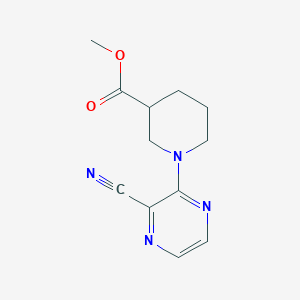
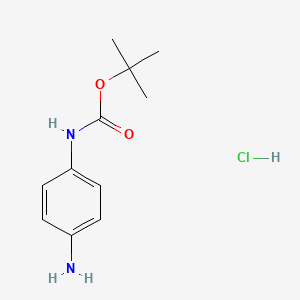

![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)
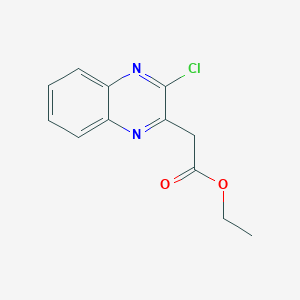
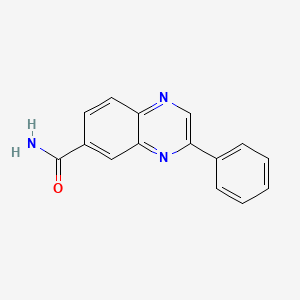
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)
